3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid
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Overview
Description
3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 7,8-dichloroquinoline with ethyl chloroformate to introduce the ethoxycarbonyl group. This intermediate is then reacted with 4-amino-4-methylbenzoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share structural similarities with the quinoline moiety of 3-{[7,8-Dichloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}-4-methylbenzoic acid.
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 4-methylbenzoic acid are structurally related to the benzoic acid part of the molecule.
Uniqueness
What sets this compound apart is the combination of the quinoline and benzoic acid moieties, which imparts unique chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and interactions compared to its individual components.
Properties
IUPAC Name |
3-[(7,8-dichloro-3-ethoxycarbonylquinolin-4-yl)amino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-3-28-20(27)13-9-23-18-12(6-7-14(21)16(18)22)17(13)24-15-8-11(19(25)26)5-4-10(15)2/h4-9H,3H2,1-2H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHAEVQCPIBHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C(=O)O)C)C=CC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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